molecular formula C21H24FN3Na2O6S B13838992 N-Desmethyl Rosuvastatin-d6 Disodium Salt

N-Desmethyl Rosuvastatin-d6 Disodium Salt

Cat. No.: B13838992
M. Wt: 517.5 g/mol
InChI Key: JAKXTPXGILQLFV-KTJOFRDWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Rosuvastatin-d6 Disodium Salt is a labeled analogue of N-Desmethyl Rosuvastatin. It is an inhibitor of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Rosuvastatin-d6 Disodium Salt involves the demethylation of Rosuvastatin, followed by the incorporation of deuterium atoms. The reaction typically requires specific conditions, including the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Rosuvastatin-d6 Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues .

Scientific Research Applications

N-Desmethyl Rosuvastatin-d6 Disodium Salt has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Rosuvastatin and its metabolites.

    Biology: Employed in studies investigating the metabolic pathways and enzyme interactions involving HMG-CoA reductase.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Rosuvastatin in the body.

    Industry: Applied in the development and testing of new cholesterol-lowering drugs .

Mechanism of Action

N-Desmethyl Rosuvastatin-d6 Disodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Rosuvastatin. This makes it a valuable tool in research settings where precise quantification and analysis are required .

Properties

Molecular Formula

C21H24FN3Na2O6S

Molecular Weight

517.5 g/mol

IUPAC Name

disodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylazanidylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C21H26FN3O6S.2Na/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;/q;2*+1/p-2/b9-8+;;/t15-,16-;;/m0../s1/i1D3,2D3;;

InChI Key

JAKXTPXGILQLFV-KTJOFRDWSA-L

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C)C([2H])([2H])[2H].[Na+].[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.[Na+].[Na+]

Origin of Product

United States

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